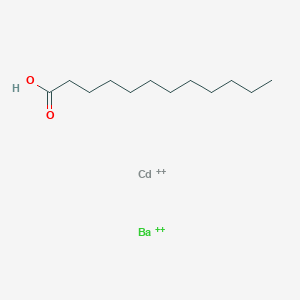

Carbamic acid, (hydroxymethyl)-, 2-hydroxyethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Urethane was first synthesized in 1835 by Wöhler and Liebig, and since then, it has been used in various fields such as medicine, agriculture, and industry. In the medical field, urethane has been used as an anesthetic, sedative, and anticonvulsant. It has also been used as a pesticide and herbicide in the agriculture industry. In the industrial sector, urethane has been used in the production of plastics, adhesives, and coatings.

Mécanisme D'action

Urethane acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor, which results in an increase in chloride ion influx and hyperpolarization of the neuron, leading to a decrease in neuronal activity.

Biochemical and Physiological Effects:

Urethane has been shown to have both acute and chronic effects on the biochemical and physiological processes in animals. Acute effects include sedation, hypothermia, and respiratory depression. Chronic effects include the development of tumors, liver and kidney damage, and reproductive toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

Urethane has several advantages in laboratory experiments. It is easy to administer, has a rapid onset of action, and has a relatively long duration of action. It is also relatively safe compared to other anesthetics such as ketamine and isoflurane. However, urethane has several limitations, including its potential carcinogenicity, its effects on various physiological processes, and its potential to interfere with experimental outcomes.

Orientations Futures

There are several future directions for the use of urethane in scientific research. One direction is the development of safer and more effective anesthetics for animal research. Another direction is the use of urethane as a tool for the study of cancer progression and treatment. Additionally, urethane could be used in the study of genetic mutations and their effects on various physiological processes.

In conclusion, urethane is a compound that has been used in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While urethane has several advantages in laboratory experiments, its potential carcinogenicity and effects on various physiological processes should be taken into consideration when using it in research.

Méthodes De Synthèse

Urethane can be synthesized by the reaction of ethyl carbamate and ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which then undergoes esterification to form urethane.

Applications De Recherche Scientifique

Urethane has been used in various scientific research applications such as in the study of cancer, genetics, and neuroscience. In cancer research, urethane has been used as a carcinogen to induce tumors in animals for the study of cancer progression and treatment. In genetics research, urethane has been used as a mutagen to induce genetic mutations in organisms for the study of gene function and regulation. In neuroscience research, urethane has been used as an anesthetic for the study of brain function and behavior in animals.

Propriétés

Numéro CAS |

16672-70-1 |

|---|---|

Formule moléculaire |

C4H9NO4 |

Poids moléculaire |

135.12 g/mol |

Nom IUPAC |

2-hydroxyethyl N-(hydroxymethyl)carbamate |

InChI |

InChI=1S/C4H9NO4/c6-1-2-9-4(8)5-3-7/h6-7H,1-3H2,(H,5,8) |

Clé InChI |

NHWYGOGAJKUGIY-UHFFFAOYSA-N |

SMILES |

C(COC(=O)NCO)O |

SMILES canonique |

C(COC(=O)NCO)O |

Autres numéros CAS |

16672-70-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)

![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)

![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)

![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)